molecular formula C8H7BrF2O2 B2783606 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene CAS No. 1261552-32-2

1-Bromo-2-(difluoromethoxy)-4-methoxybenzene

Cat. No. B2783606
CAS RN: 1261552-32-2
M. Wt: 253.043
InChI Key: AFIACGHIYOAPBI-UHFFFAOYSA-N
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Description

“1-Bromo-2-(difluoromethoxy)-4-methoxybenzene” is a chemical compound . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . The molecular formula is C7H5BrF2O .


Chemical Reactions Analysis

“this compound” can undergo Pd-catalyzed direct arylation of heteroarenes . This reaction involves the use of palladium catalysis and can yield arylated heteroarenes .


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . The molecular weight is 241.01 .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is heteroarenes, as it has been used in the direct arylation of these compounds . Heteroarenes are a class of organic compounds that contain at least one heteroatom (an atom other than carbon or hydrogen) in their aromatic ring. They play a crucial role in many biological processes and are often found in pharmaceutical compounds .

Mode of Action

This compound interacts with its targets through a process known as palladium-catalyzed direct arylation . In this process, the bromobenzene compound acts as an aryl source, donating an aryl group to the heteroarene target. This reaction is facilitated by a palladium catalyst, which helps to break the carbon-hydrogen bonds in the heteroarene and form new carbon-carbon bonds with the aryl group .

Biochemical Pathways

The direct arylation of heteroarenes with this compound can lead to the formation of polyfluoroalkoxy-containing arylated heteroaromatics . These compounds are of great interest in pharmaceutical chemistry due to their presence in important drugs such as Lumacaftor . The exact biochemical pathways affected by these compounds would depend on the specific heteroarene target and the biological context in which they are used.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific heteroarene target and the biological context. The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the palladium-catalyzed direct arylation process requires specific reaction conditions, including the presence of a base and a suitable temperature . Additionally, factors such as pH and the presence of other chemicals could potentially affect the compound’s reactivity and stability.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is its high reactivity and versatility in various chemical reactions. This compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in organic synthesis. However, one of the limitations of this compound is its high cost, which can limit its widespread use in scientific research.

Future Directions

There are several future directions for the use of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. This compound can be used as a building block in the synthesis of various organic compounds that have potential applications in drug discovery and development. Additionally, this compound can be used in the development of new materials with unique properties, such as conducting polymers and liquid crystals.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its high reactivity and versatility in various chemical reactions. This compound has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. However, further research is needed to fully understand the mechanism of action and potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 1-bromo-2-methoxy-4-methylbenzene with difluoromethyl ether in the presence of a strong base such as potassium carbonate.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-4-methoxybenzene has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is widely used as a building block in the synthesis of various organic compounds that have potential applications in drug discovery and development.

Safety and Hazards

The compound is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIACGHIYOAPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261552-32-2
Record name 1-bromo-2-(difluoromethoxy)-4-methoxybenzene
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